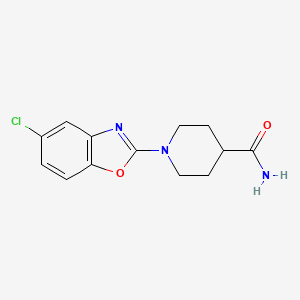

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c14-9-1-2-11-10(7-9)16-13(19-11)17-5-3-8(4-6-17)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPUKFZGPMKHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

Chlorination: The benzoxazole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

Piperidine Introduction: The chlorinated benzoxazole is reacted with piperidine to introduce the piperidine ring at the 2-position.

Carboxamide Formation: Finally, the piperidine derivative is converted to the carboxamide by reacting it with a suitable carboxylic acid derivative or an amide-forming reagent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including pancreatic adenocarcinoma and lung carcinoma.

Case Study: Cytotoxicity Evaluation

In a comparative study involving multiple human cancer cell lines, the compound displayed IC₅₀ values as follows:

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Pancreas Adenocarcinoma | 1.21 |

| Human Lung Carcinoma | 1.66 |

| Human Cervix Cancer | 4.09 |

The biological activity is primarily attributed to its interaction with specific enzymes and receptors involved in cancer cell signaling pathways, leading to apoptosis and inhibition of tumor growth.

Other Therapeutic Applications

Beyond oncology, the compound is being investigated for potential applications in:

- Antimicrobial Activity : Exploring efficacy against bacterial infections.

- Neurological Disorders : Investigating effects on neuroreceptors for potential treatment of central nervous system disorders.

Chemical Reactions

The compound can undergo various chemical reactions that allow for further modifications, potentially enhancing its biological activity:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : With reducing agents such as lithium aluminum hydride.

- Substitution : The chlorine atom can be substituted using nucleophilic substitution reactions.

- Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, while in agrochemicals, it may target a specific protein in pests.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Benzoxazole vs. Benzimidazolone (Compound 14) : The replacement of benzoxazole with a benzimidazolone ring () introduces a lactam structure, altering hydrogen-bonding capabilities and electronic properties. This modification likely enhances DNA glycosylase inhibition, as seen in Compound 14’s activity .

- Benzothiazole Analogs () : Substituting benzoxazole with benzothiazole (sulfur instead of oxygen) increases lipophilicity and may affect membrane permeability. The additional sulfonyl group in ’s compound further modifies solubility and target binding .

Piperidine Substituent Variations

- Carboxamide Position : While the target compound features a carboxamide at the C4 position of piperidine, MK-4305 () incorporates a diazepane ring fused to the piperidine, expanding its conformational flexibility for orexin receptor binding .

- Aromatic Modifications : The 4-fluorobenzyl and naphthalene groups in SARS-CoV-2 inhibitors () demonstrate how bulky aromatic substituents on the carboxamide nitrogen can enhance interactions with viral proteases or spike proteins .

Biological Activity

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This compound belongs to the class of benzoxazole derivatives, which are recognized for their diverse therapeutic properties, including anticancer and antimicrobial activities. The structural features of this compound, including the benzoxazole ring and piperidine moiety, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄ClN₃O₂, with a molecular weight of 279.72 g/mol. The compound features a chlorine atom at the 5-position of the benzoxazole ring, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₃O₂ |

| Molecular Weight | 279.72 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2346876-36-4 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. In vitro studies have shown that this compound can modulate key cellular pathways involved in cancer progression.

Case Study: Cytotoxicity Evaluation

In a comparative study involving multiple human cancer cell lines (e.g., pancreatic adenocarcinoma, lung carcinoma), the compound displayed IC₅₀ values ranging from 1.21 µM to 15.66 µM, indicating potent anticancer effects compared to standard treatments like cisplatin .

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Pancreas Adenocarcinoma | 1.21 |

| Human Lung Carcinoma | 1.66 |

| Human Cervix Cancer | 4.09 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cancer cell signaling pathways. By inhibiting these targets, the compound can induce apoptosis and inhibit tumor growth.

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps:

- Formation of Benzoxazole Ring : Cyclization of 2-aminophenol with a carboxylic acid derivative.

- Chlorination : Chlorination at the 5-position using reagents such as thionyl chloride.

- Piperidine Introduction : Reaction with piperidine to form the piperidine derivative.

- Carboxamide Formation : Conversion to carboxamide through reaction with amide-forming reagents.

The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, allowing for further modifications that may enhance its biological activity .

Applications in Medicinal Chemistry

Due to its promising biological activity, this compound is being investigated for potential therapeutic applications beyond oncology, including:

- Antimicrobial Activity : Exploring efficacy against bacterial infections.

- Neurological Disorders : Investigating effects on neuroreceptors for potential treatment of CNS disorders.

Q & A

Q. Advanced

- Stepwise optimization :

- Benzoxazole formation : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Coupling reactions : Employ Schlenk techniques to exclude moisture for amidation.

- Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

How does molecular docking predict the compound's interaction with biological targets?

Q. Advanced

- Protocol :

- Target selection : Identify receptors (e.g., acetylcholinesterase for neurological studies) based on structural homology.

- Docking software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare with kinetic assays (e.g., IC₅₀ values from enzyme inhibition studies).

- Key parameters : Ligand flexibility, solvation effects, and binding pocket residues .

What functional groups influence the compound's reactivity?

Q. Basic

- Benzoxazole ring : Electrophilic aromatic substitution susceptibility (e.g., halogenation).

- Piperidine carboxamide : Hydrogen-bonding capacity for target binding.

- Chloro substituent : Enhances lipophilicity and metabolic stability .

What are the challenges in interpreting thermal degradation data (TGA/DTA) for stability assessment?

Q. Advanced

- Decomposition phases : Differentiate between loss of solvent (50–150°C) and compound degradation (>200°C).

- Kinetic analysis : Use Flynn-Wall-Ozawa method to calculate activation energy.

- Artifacts : Account for atmospheric oxygen or moisture effects during heating .

How to design structure-activity relationship (SAR) studies for modifying the benzoxazole ring?

Q. Advanced

- Systematic substitutions :

- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Replace chlorine with fluorine to alter pharmacokinetics.

- Assays : Test modified analogs in vitro (e.g., enzyme inhibition) and in silico (ADMET prediction).

- Data analysis : Use multivariate regression to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.